molecular formula C17H15Cl2N3O2 B11037445 N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide

N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide

Cat. No.: B11037445
M. Wt: 364.2 g/mol
InChI Key: OTVSIQMHGWQIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide is a synthetic organic compound that belongs to the class of pyrazolidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide typically involves the reaction of 2,3-dichloroaniline with a suitable acylating agent to form the corresponding acetamide. This intermediate is then reacted with a pyrazolidinone derivative under controlled conditions to yield the final product. Common reagents used in these reactions include acetic anhydride, pyrazolidinone, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetic acid, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide: Unique due to its specific substitution pattern and functional groups.

    N-(2,4-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)acetamide: Similar structure but different substitution pattern.

    N-(2,3-Dichlorophenyl)-2-(5-oxo-1-phenyl-4-pyrazolidinyl)propionamide: Similar core structure but different acyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups and substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

InChI

InChI=1S/C17H15Cl2N3O2/c18-13-7-4-8-14(16(13)19)21-15(23)9-11-10-20-22(17(11)24)12-5-2-1-3-6-12/h1-8,11,20H,9-10H2,(H,21,23)

InChI Key

OTVSIQMHGWQIRW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.